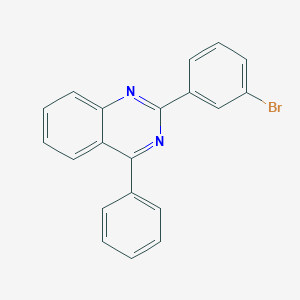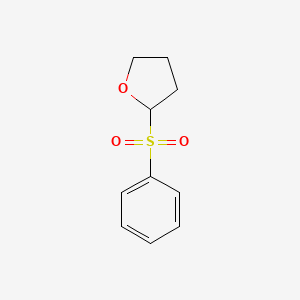
(R)-3-Cyclopropylmorpholine
Descripción general
Descripción
®-3-Cyclopropylmorpholine is a chiral morpholine derivative characterized by the presence of a cyclopropyl group attached to the third carbon of the morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Cyclopropylmorpholine typically involves the following steps:
-
Cyclopropylation of Morpholine: : The initial step involves the introduction of a cyclopropyl group to the morpholine ring. This can be achieved through a cyclopropanation reaction using cyclopropyl bromide and a base such as sodium hydride in an aprotic solvent like dimethylformamide.
-
Chiral Resolution: : To obtain the ®-enantiomer, chiral resolution techniques such as crystallization with a chiral resolving agent or chiral chromatography are employed. Alternatively, asymmetric synthesis methods using chiral catalysts can be utilized to directly synthesize the ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-3-Cyclopropylmorpholine may involve large-scale cyclopropanation reactions followed by efficient chiral resolution processes. Continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
®-3-Cyclopropylmorpholine undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form N-oxides.
-
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
-
Substitution: : Nucleophilic substitution reactions can occur at the nitrogen atom or the cyclopropyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: N-oxides of ®-3-Cyclopropylmorpholine.
Reduction: Reduced morpholine derivatives.
Substitution: Substituted morpholine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
®-3-Cyclopropylmorpholine is used as a chiral building block in the synthesis of complex organic molecules
Biology
In biological research, ®-3-Cyclopropylmorpholine is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in the investigation of receptor-ligand interactions.
Medicine
The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its structural features enable it to modulate the activity of certain neurotransmitter receptors, offering potential benefits in the treatment of conditions such as depression and anxiety.
Industry
In the industrial sector, ®-3-Cyclopropylmorpholine is utilized in the synthesis of agrochemicals and other specialty chemicals. Its reactivity and chiral properties make it a versatile intermediate in various chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of ®-3-Cyclopropylmorpholine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing the downstream signaling pathways. This interaction can result in altered neurotransmitter release, receptor activation or inhibition, and subsequent physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-Cyclopropylmorpholine: The enantiomer of ®-3-Cyclopropylmorpholine, differing in its chiral configuration.
3-Cyclopropylpyrrolidine: A structurally similar compound with a pyrrolidine ring instead of a morpholine ring.
Cyclopropylamine: A simpler analog with an amine group instead of a morpholine ring.
Uniqueness
®-3-Cyclopropylmorpholine is unique due to its combination of a cyclopropyl group and a morpholine ring, providing distinct steric and electronic properties. This uniqueness allows for specific interactions with biological targets that are not achievable with other similar compounds.
By understanding the synthesis, reactions, applications, and mechanisms of ®-3-Cyclopropylmorpholine, researchers can further explore its potential in various scientific and industrial fields.
Propiedades
IUPAC Name |
(3R)-3-cyclopropylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-6(1)7-5-9-4-3-8-7/h6-8H,1-5H2/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFPQNHKRHERBF-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2COCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H]2COCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717598 | |
| Record name | (3R)-3-Cyclopropylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1270034-81-5 | |
| Record name | (3R)-3-Cyclopropylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Chloro-2H-benzo[b][1,4]oxazine](/img/structure/B3394321.png)





![7,7-Difluoro-2-azabicyclo[4.1.0]heptane](/img/structure/B3394365.png)



